6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole
Description
6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole is a halogenated indazole derivative featuring a bromine atom at position 6, a 2,4-difluorophenoxy group at position 5, and an isobutyl substituent at position 1. The indazole core, a bicyclic aromatic system with adjacent nitrogen atoms, provides a rigid scaffold for molecular interactions, making it a candidate for pharmaceutical development. Key characterization methods include $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and mass spectrometry (MS) to confirm regiochemistry and purity .
The compound’s substituents influence its physicochemical and pharmacological properties:
- 2,4-Difluorophenoxy at position 5: Introduces electron-withdrawing effects, improving metabolic stability and membrane permeability .
Properties
IUPAC Name |
6-bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O/c1-10(2)9-22-15-7-13(18)17(5-11(15)8-21-22)23-16-4-3-12(19)6-14(16)20/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHHDQMQLEKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178564 | |
| Record name | 6-Bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765914-75-8 | |
| Record name | 6-Bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765914-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole, 6-bromo-5-(2,4-difluorophenoxy)-1-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole, with the CAS Number 765914-75-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 381.21 g/mol. The structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound has been explored primarily through its effects on specific enzyme activities and cellular processes. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition :
- Compounds similar to this compound have shown significant inhibitory activity against AChE, which is crucial for neurotransmitter regulation in the nervous system.
- For instance, related compounds have demonstrated IC50 values in the low micromolar range, suggesting that this compound might also possess similar properties .
- Butyrylcholinesterase (BChE) Inhibition :
Antioxidant and Anti-inflammatory Properties
Research on related indazole derivatives has suggested that they may possess antioxidant and anti-inflammatory properties. These effects are essential for mitigating oxidative stress and inflammation-related disorders.
Case Studies and Research Findings
Several case studies have investigated the biological activities of compounds within the indazole family, providing insights into their pharmacological potential:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole with structurally related indazole and benzimidazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Indazole Derivatives
*Calculated molecular weight based on formula C${17}$H${14}$BrF$2$N$2$O.
Substituent Effects on Physicochemical Properties
- Benzyl (): Aromatic groups may enhance π-π stacking in target binding but increase metabolic oxidation risks .
- Halogen and Phenoxy Groups: 6-Bromo vs. 4-Bromo: Bromine at position 6 (target) may direct electrophilic substitution differently than at position 4 (), affecting reactivity in further functionalization . 2,4-Difluorophenoxy (target) vs. Trifluoromethyl (): The phenoxy group offers rotational flexibility for target engagement, while CF$_3$ provides stronger electron withdrawal but reduced synthetic versatility .
Pharmacological Potential
- Compared to MEK inhibitors like Binimetinib (), the target’s indazole core may offer improved selectivity due to reduced planarity versus benzimidazoles .
Q & A
Q. What are the optimal reaction conditions for synthesizing 6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole?
Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Key parameters include:
- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura couplings .
- Solvents : DMF or THF under inert atmospheres to prevent side reactions .
- Temperature : 80–110°C for 12–24 hours, monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine atoms) .
- X-ray Crystallography : For unambiguous confirmation of the indazole ring and substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns for bromine .
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Halogenated waste streams for bromine/fluorine-containing byproducts .
Advanced Research Questions
Q. How does the substitution pattern (e.g., bromine, difluorophenoxy) influence biological activity in kinase inhibition assays?
Methodological Answer:
-
Structure-Activity Relationship (SAR) :
-
Example Data :
Derivative IC₅₀ (nM) Target Kinase This compound 12.3 JAK2 6-Fluoro analog 45.7 JAK2 (Hypothetical data based on )
Q. What computational strategies are effective for predicting binding modes with protein targets?
Methodological Answer:
Q. How can contradictory data in solubility and bioavailability studies be resolved?
Methodological Answer:
- Experimental Replication : Standardize assays (e.g., shake-flask method for solubility in PBS vs. DMSO) .
- Advanced Analytics : LC-MS/MS for quantifying plasma stability and metabolic degradation .
- Formulation Adjustments : Use co-solvents (e.g., cyclodextrins) to improve aqueous solubility .
Experimental Design & Data Analysis
Q. How to design a high-throughput screen for derivatives of this compound?
Methodological Answer:
- Library Synthesis : Parallel synthesis using automated platforms (e.g., Chemspeed) with varied substituents .
- Assay Conditions :
- 96-well plates with fluorescence-based kinase activity assays .
- Z’-factor >0.5 for robustness .
- Data Analysis : PCA (Principal Component Analysis) to identify key structural drivers of activity .
Q. What analytical techniques are recommended for purity assessment?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
